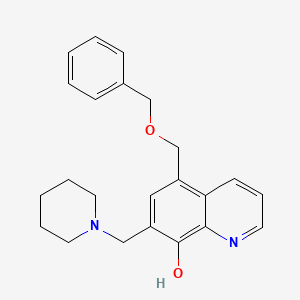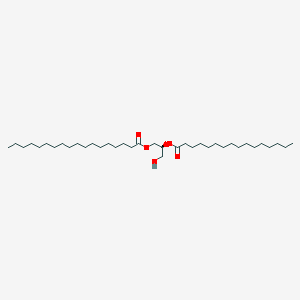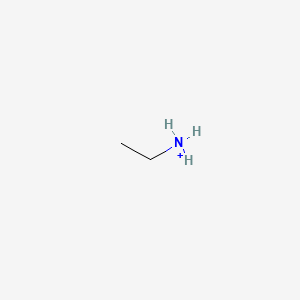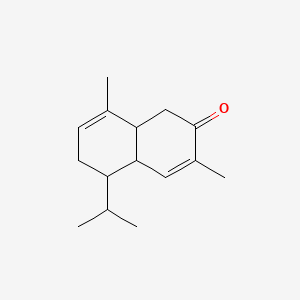![molecular formula C24H22ClN3O B1228072 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide, have been studied for their corrosion inhibition properties. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, assessing their inhibitory effects on carbon steel in acidic environments. These compounds, including variants of benzimidazole acetamides, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
In the field of renewable energy, benzimidazole-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, which demonstrated good light harvesting efficiency and potential as photovoltaic materials. Additionally, these compounds exhibited significant non-linear optical (NLO) activity and interactions with biological targets such as cyclooxygenase 1 (COX1), highlighting their versatility in both energy and biological applications (Mary et al., 2020).
Anthelmintic Activity
Benzimidazole acetamides have also been evaluated for their anthelmintic (anti-parasitic) activity. A study by Sawant and Kawade (2011) involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives, which were tested against Indian adult earthworms. These compounds showed effective anthelmintic activity, suggesting their potential use in treating parasitic infections (Sawant & Kawade, 2011).
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been a subject of interest. Ayhan-Kılcıgil et al. (2012) synthesized novel benzimidazole acetamide derivatives and evaluated their antioxidant effects in vitro. These compounds exhibited significant effects in tests such as lipid peroxidation and free radical scavenging, indicating their potential as antioxidants (Ayhan-Kılcıgil et al., 2012).
Antitumor Activity
In oncology research, benzimidazole acetamides have been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzothiazole derivatives with a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure, showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
The antibacterial and antifungal potential of benzimidazole-based compounds has been investigated. Parikh and Joshi (2012) synthesized chalcone derivatives with a benzimidazole motif, which demonstrated significant antimicrobial activities against various pathogens (Parikh & Joshi, 2012).
Propiedades
Fórmula molecular |
C24H22ClN3O |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16(2)17-9-4-6-12-20(17)26-23(29)15-28-22-14-8-7-13-21(22)27-24(28)18-10-3-5-11-19(18)25/h3-14,16H,15H2,1-2H3,(H,26,29) |
Clave InChI |
YSZNGVHVTOABOS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)


![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)

